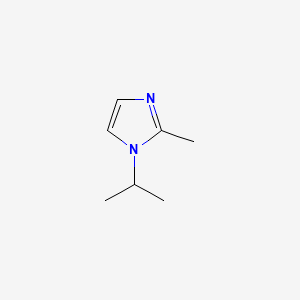

1-Isopropyl-2-methylimidazole

Description

Significance of Substituted Imidazole Frameworks in Contemporary Chemistry

Substituted imidazole frameworks are a cornerstone of modern chemistry, largely due to their presence in a vast array of biologically active molecules and functional materials. ijpsjournal.commdpi.com The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, imparts a unique combination of properties, including the ability to act as a proton donor or acceptor and to coordinate with metal ions. ijpsjournal.comuobasrah.edu.iq This versatility makes it a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. ijpsjournal.comresearchgate.net

The strategic placement of substituents on the imidazole ring allows for the fine-tuning of its electronic and steric properties. This modulation is crucial for optimizing the interaction of imidazole-containing molecules with biological targets, enhancing their efficacy and selectivity. ijpsjournal.com In materials science, substituted imidazoles are integral components in the formation of ionic liquids and metal-organic frameworks (MOFs), materials with applications ranging from "green" solvents to gas storage and catalysis. made-in-china.comrsc.org The ability to tailor the properties of these materials by simply altering the substituents on the imidazole ring highlights the profound significance of this chemical framework.

Research Trajectories and Academic Relevance of 1-Isopropyl-2-methylimidazole

The research trajectory of this compound has been marked by its increasing application in specialized areas of chemical science. Initially recognized for its utility as a curing agent for epoxy resins, its potential has since been explored in more complex and high-value applications. google.com A key area of investigation is its role as a precursor and component in the synthesis of novel ionic liquids. made-in-china.comnih.gov The isopropyl and methyl groups on the imidazole ring influence the physical and chemical properties of the resulting ionic liquids, such as their viscosity, solubility, and thermal stability. nih.govntnu.no

Furthermore, the academic relevance of this compound is evident in its use in coordination chemistry and catalysis. The steric hindrance provided by the isopropyl group, combined with the electronic effects of the methyl group, can influence the geometry and reactivity of metal complexes, leading to the development of new catalysts with enhanced performance. researchgate.net Studies have also explored its application in native mass spectrometry as a charge-reducing and stabilizing agent for biomolecular complexes, demonstrating its utility in advanced analytical techniques. nih.gov The continued exploration of this compound in diverse research fields underscores its academic importance and its potential to contribute to significant scientific advancements. dtic.mil

Overview of Multifaceted Research Disciplines Involving this compound

The application of this compound spans several research disciplines, highlighting its multifaceted nature.

Materials Science: A primary application lies in the field of polymer chemistry, specifically as a curative for epoxy resins. Its use leads to materials with high heat and chemical resistance. google.com It is also a key building block for the synthesis of ionic liquids, which are investigated as environmentally friendly solvents and electrolytes. made-in-china.comnih.gov

Catalysis: The compound and its derivatives are explored as ligands in homogeneous and heterogeneous catalysis. The specific substitution pattern on the imidazole ring can influence the catalytic activity and selectivity of metal-based catalysts. researchgate.netacs.org

Pharmaceutical and Medicinal Chemistry: While not a therapeutic agent itself, the this compound scaffold is of interest in medicinal chemistry. Substituted imidazoles are a well-established class of compounds with a broad range of biological activities, and the unique steric and electronic properties of this particular derivative make it a valuable synthon for creating new molecular entities for drug discovery programs. ijpsjournal.comresearchgate.netnih.gov

Analytical Chemistry: Recent research has demonstrated the utility of 2-substituted imidazoles, including 2-isopropylimidazole, in native mass spectrometry. These compounds can act as supercharging reagents, improving the charge state and stability of protein complexes during analysis. nih.gov

The diverse applications of this compound are a testament to the versatility of the substituted imidazole framework and its continued importance in driving innovation across the chemical sciences.

Chemical and Physical Properties

Below is a table summarizing key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 84606-45-1 | made-in-china.comguidechem.comubuy.co.bwchemicalbook.combldpharm.comsynquestlabs.com |

| Molecular Formula | C₇H₁₂N₂ | made-in-china.comguidechem.comsynquestlabs.com |

| Molecular Weight | 124.18 g/mol | guidechem.com |

| Purity | Typically ≥98% | made-in-china.comubuy.co.bwprepchem.com |

| Appearance | Liquid | google.com |

| Predicted pKa | 7.90 ± 0.41 | guidechem.com |

Propriétés

IUPAC Name |

2-methyl-1-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6(2)9-5-4-8-7(9)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRRCHJTUJBMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562849 | |

| Record name | 2-Methyl-1-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84606-45-1 | |

| Record name | 2-Methyl-1-(1-methylethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84606-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 2-methyl-1-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084606451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-methyl-1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Dehydrogenation Strategies for 1-Isopropyl-2-methylimidazole Synthesis

The synthesis of this compound is frequently accomplished through the dehydrogenation of its corresponding imidazoline precursor, 1-Isopropyl-2-methylimidazoline. This transformation involves the removal of hydrogen to create the aromatic imidazole ring, a process heavily reliant on catalytic systems.

Catalytic Conversion of 1-Isopropyl-2-methylimidazoline Precursors

The conversion of 1-isopropyl-2-methylimidazoline to this compound is effectively achieved using dehydrogenation catalysts. google.com A prominent method involves catalysts comprising nickel, often in combination with other transition metals like copper and/or chromium. google.comgoogle.com For instance, reacting 1-isopropyl-2-methylimidazoline with a nickel-copper-chromium catalyst facilitates this conversion. google.com Raney nickel has also been documented as an effective catalyst for this dehydrogenation reaction. google.comgoogleapis.com The process can be carried out at temperatures ranging from 160 to 300°C and pressures from atmospheric up to 3.55 MPa. google.com Research has shown that using nickel-based catalysts combined with another transition metal allows for lower reaction temperatures and results in high conversion rates and yields with minimal by-products. google.com

Optimization of Reaction Parameters and Catalyst Performance in Dehydrogenation

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of this compound synthesis. The choice of catalyst significantly impacts the outcome. While nickel catalysts alone can facilitate the dehydrogenation, combinations with copper and chromium have been found to be surprisingly effective, enabling high conversions at milder conditions. google.com

For example, heating 1-isopropyl-2-methylimidazoline with a specific nickel-copper-chromium catalyst at 200°C resulted in a near-quantitative yield of this compound. google.com In another instance, using a Raney Nickel-chromium catalyst led to a 98% yield with over 99% conversion of the imidazoline starting material. google.com Comparatively, using Raney nickel by itself under similar conditions yielded 84% of the target compound with 98% conversion. google.comprepchem.com A cobalt-based catalyst was shown to be much less effective, producing only a 14% yield with 19% conversion. google.com These findings demonstrate the superior performance of mixed-metal and Raney-type catalysts in this specific transformation.

| Catalyst | Yield of this compound | Conversion of Precursor | Reference |

|---|---|---|---|

| Raney Nickel-chromium | 98% | >99% | google.com |

| Nickel-copper-chromium | Almost quantitative | Not specified | google.com |

| Raney nickel | 84% | 98% | google.comprepchem.com |

| Cobalt hydrogenation catalyst | 14% | 19% | google.com |

Condensation and Cyclization Routes to Imidazole Derivatives

The construction of the imidazole ring system can be achieved through condensation and cyclization reactions, which involve forming the heterocyclic structure from acyclic precursors.

Formation from N-Isopropylethylenediamine and Carboxylic Acids

This compound can be synthesized directly from the reaction of N-isopropylethylenediamine and a suitable carboxylic acid, such as acetic acid. google.comprepchem.com This method involves heating the diamine and the acid to first form an amide intermediate. google.com This intermediate is then passed over a nickel-containing catalyst at elevated temperatures (e.g., 180°C to 250°C) to yield the final imidazole product, often without the need to isolate the intermediate imidazoline. google.com One documented procedure involved reacting N-isopropylethylenediamine with acetic acid in the presence of a Harshaw Ni-2715 catalyst, which resulted in a crude product containing 98% this compound. prepchem.com This approach represents an efficient route to the target compound from readily available starting materials. google.com

Exploration of General Methodologies for Regiocontrolled Imidazole Synthesis

The synthesis of specifically substituted imidazoles, like this compound, is part of the broader field of regiocontrolled imidazole synthesis. rsc.org Controlling the placement of substituents on the imidazole ring is a key challenge. figshare.com Various methodologies have been developed to achieve this, often employing transition metal catalysts. nih.gov For instance, copper-mediated C-H functionalization offers a route to highly substituted imidazoles under mild conditions. nih.gov Other approaches utilize palladium and copper to mediate the direct coupling of N-aryl-1H-imidazoles with aryl halides to achieve regiocontrolled synthesis. capes.gov.br The ability to control the regiochemistry is essential for creating complex functional molecules for various applications. rsc.org

Derivatization and Functionalization of this compound

Once synthesized, this compound can serve as a building block for more complex molecules through various derivatization and functionalization reactions. The imidazole ring is a versatile nucleus for chemical modification. nih.gov For example, this compound can be reacted with bromine-containing polymers, such as polyfluorene, to create imidazolium-functionalized polymers. core.ac.uk In this reaction, the nitrogen atom of the imidazole ring displaces the bromine on an alkyl side chain of the polymer, forming a new C-N bond and incorporating the imidazolium cation into the polymer structure. core.ac.uk Such functionalization is explored for applications like creating anion exchange membranes for fuel cells. core.ac.uk General methods for functionalizing N-alkylated imidazoles, such as metal-free, three-component processes, can also be applied to introduce new groups at the C2-position of the imidazole ring. thieme-connect.com

Synthesis of 1-Isopropyl-2-methylimidazolium Cations for Ionic Liquid Applications

The synthesis of 1-isopropyl-2-methylimidazolium cations is a key step in the development of task-specific ionic liquids (ILs). These salts are typically prepared through the direct N-alkylation of the parent heterocycle, this compound. This method involves a standard SN2 reaction mechanism where the nucleophilic N-3 atom of the imidazole ring attacks an electrophilic alkyl halide or a similar alkylating agent.

The general synthetic route involves reacting this compound with an appropriate alkyl halide (R-X, where R is the desired alkyl group and X is a halide such as Cl, Br, or I) to yield the corresponding 1-isopropyl-3-alkyl-2-methylimidazolium halide salt. The reaction is often carried out under controlled temperature conditions and may be performed with or without a solvent. For instance, solvent-free synthesis of imidazolium halides can be achieved efficiently using microwave irradiation, significantly reducing reaction times. scielo.org.mx The resulting halide salt can then undergo anion metathesis (anion exchange) to produce a variety of ionic liquids with different anions (e.g., tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻)), which allows for the fine-tuning of the IL's physical and chemical properties. mdpi.com

The structure and properties of the resulting ionic liquid are influenced by the nature of the alkyl group introduced at the N-3 position and the choice of the anion. Imidazolium-based ionic liquids are among the most widely studied due to their tunable nature, which can be modified by varying the alkyl substituents on the cation. mdpi.commonmouthcollege.edu

Table 1: Synthesis of 1-Isopropyl-3-alkyl-2-methylimidazolium Halides

| Starting Material | Alkylating Agent | Resulting Cation | Anion |

| This compound | Methyl iodide | 1-Isopropyl-2,3-dimethylimidazolium | Iodide |

| This compound | Ethyl bromide | 1-Ethyl-3-isopropyl-2-methylimidazolium | Bromide |

| This compound | Butyl chloride | 1-Butyl-3-isopropyl-2-methylimidazolium | Chloride |

Preparation of Functionalized Aminopropyl Derivatives

The preparation of functionalized aminopropyl derivatives of imidazole is an area of interest for creating materials with specific functionalities, such as for proton exchange membranes or as ligands for catalysis. researchgate.netbeilstein-journals.org These syntheses can involve the introduction of an aminopropyl group onto a pre-existing imidazole core or the construction of the imidazole ring from a precursor already containing the aminopropyl moiety.

One common strategy involves the N-alkylation of an imidazole with a haloalkylamine derivative. For example, this compound can be reacted with a protected 3-halopropylamine, such as N-(3-bromopropyl)phthalimide, followed by deprotection to reveal the primary amine.

Alternatively, a more direct approach involves using 1-(3-aminopropyl)imidazole as a starting material. researchgate.net This compound can then be further functionalized. For instance, it can be attached to polymer backbones, as demonstrated by the reaction of 1-(3-aminopropyl)imidazole (APIm) with polyvinyl chloride (PVC). researchgate.net In this process, the amino and imidazole groups of APIm react directly with the chemically active chloride sites on the PVC backbone through a nucleophilic substitution reaction. researchgate.net While not starting with this compound, a similar strategy could theoretically be employed where 1-(3-aminopropyl)-2-methylimidazole is first synthesized and then alkylated with an isopropyl group at the remaining ring nitrogen to form the desired cation.

The synthesis of imidazole derivatives through methods like the Debus-Radziszewski reaction, which involves reacting a dicarbonyl compound, an aldehyde, ammonia, and an amine, provides a versatile route to various substituted imidazoles. nih.gov By choosing appropriate starting materials, an aminopropyl group could be incorporated.

Table 2: Representative Reactions for Aminopropyl Functionalization

| Imidazole Precursor | Reagent | Reaction Type | Functionalized Product |

| This compound | N-(3-Bromopropyl)phthalimide, followed by Hydrazine | N-Alkylation and Deprotection | 1-(3-Aminopropyl)-3-isopropyl-2-methylimidazolium bromide |

| 1-(3-Aminopropyl)imidazole | Isopropyl bromide | N-Alkylation | 1-(3-Aminopropyl)-3-isopropylimidazolium bromide |

| Poly(vinyl chloride) (PVC) | 1-(3-Aminopropyl)imidazole (APIm) | Nucleophilic Substitution | APIm-functionalized PVC |

An in-depth analysis of the chemical compound this compound reveals its structural and vibrational characteristics through advanced spectroscopic methodologies. This article focuses exclusively on the data obtained from Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, providing a detailed understanding of the molecule's composition and behavior.

Applications in Materials Science Research

Development of Anion Exchange Membranes (AEMs) for Fuel Cells and Energy Devices

The pursuit of high-performance anion exchange membranes (AEMs) for applications like fuel cells has led researchers to explore various cationic functional groups. The 1-isopropyl-2-methylimidazolium cation has emerged as a promising candidate due to its unique structural properties that can enhance membrane stability and performance.

A key strategy in AEM development involves attaching cationic groups to a stable polymer backbone. Research has demonstrated the synthesis of AEMs by functionalizing a polyfluorene (PF) polymer backbone with 1-isopropyl-2-methylimidazole. core.ac.uk In this process, a brominated polyfluorene precursor (PFBr) reacts with this compound, resulting in the formation of an imidazolium-functionalized polymer (PF-IMIBr) with flexible alkyl side chains connecting the cationic group to the backbone. core.ac.uk The choice of this compound is partly due to its simpler synthesis compared to other imidazole derivatives. core.ac.uk The presence of substituents at the C2 (methyl) and N3 (isopropyl) positions of the imidazolium ring is suggested to provide steric interference, which can enhance the alkaline stability of the cation. dicp.ac.cnacs.org Theoretical calculations and experimental results indicate that an N3-isopropyl substituent, in particular, contributes to high alkaline stability, making it a desirable feature for AEMs used in alkaline environments. dicp.ac.cnacs.org

The primary function of an AEM is to conduct hydroxide ions, a property critical for the performance of an alkaline fuel cell. For AEMs incorporating 1-isopropyl-2-methylimidazolium groups, hydroxide conductivity has been shown to be adequate and temperature-dependent. core.ac.uk In a fluorene-based AEM, the hydroxide (OH⁻) conductivity increased significantly with temperature, rising from 7 mS cm⁻¹ at 20°C to 46 mS cm⁻¹ at 80°C in liquid water. core.ac.ukresearchgate.netjaist.ac.jp This level of conductivity is considered a vital characteristic for practical fuel cell applications. core.ac.uk The ion exchange capacity (IEC), which influences ion transfer, was measured at 1.84 mmol/g for this membrane, closely aligning with the theoretical calculated value of 1.99 mmol/g. core.ac.uk

The durability and dimensional stability of AEMs are crucial for long-term operation. Studies on fluorene-based AEMs with 1-isopropyl-2-methylimidazolium cations have provided key insights into these properties.

Chemical and Thermal Stability: The chemical stability of these AEMs was tested in a 1 M NaOH solution. core.ac.ukresearchgate.netjaist.ac.jp While the polyfluorene main chain remained chemically stable, degradation of the imidazolium cationic groups was observed at both room temperature and 80°C. core.ac.ukresearchgate.netjaist.ac.jp This highlights an ongoing challenge in AEM development, as the stability of the cationic group under highly alkaline conditions is paramount for membrane longevity. dicp.ac.cn Despite this, some studies suggest that C2-methyl and N3-isopropyl substituents can enhance the stability of imidazolium cations under alkaline conditions. dicp.ac.cn

Water Uptake and Swelling Ratio: The membrane exhibited low water uptake and good dimensional stability. core.ac.ukresearchgate.netjaist.ac.jp Water uptake increased with temperature, from 19 wt% at 20°C to 32 wt% at 80°C, as the mobility of polymer molecules is enhanced at higher temperatures. core.ac.uk Excessive water uptake can lead to mechanical weakness, but the observed values are considered favorable. core.ac.uk Consequently, the swelling ratio also increased with temperature, but remained low, ranging from 1% at 20°C to 7% at 80°C. core.ac.uk This low swelling is advantageous for maintaining the mechanical integrity of the membrane in an operating fuel cell. core.ac.uk

Table 1: Properties of a 1-Isopropyl-2-methylimidazolium Functionalized AEM

| Property | 20 °C | 80 °C |

| Hydroxide Conductivity | 7 mS cm⁻¹ | 46 mS cm⁻¹ |

| Water Uptake | 19 wt% | 32 wt% |

| Swelling Ratio | 1% | 7% |

| Data sourced from studies on a fluorene-based AEM. core.ac.ukjaist.ac.jp |

Investigation of Hydroxide Conductivity in AEMs

Role as Curing Agent and Accelerator in Epoxy Resin Systems

This compound serves as a highly effective curative for epoxy resins. google.com It belongs to the imidazole class of curing agents, which are known to produce thermosetting polymers with favorable mechanical properties and high thermal and chemical resistance when reacted with epoxy resins. google.comwikipedia.org

This compound exhibits distinct reactivity characteristics that make it suitable for a variety of applications. google.com A key feature is its latent reactivity; it shows a low rate of reactivity at ambient temperatures and an increased rate at moderately elevated temperatures. google.com This extends the pot life, or working time, of the epoxy formulation, which is particularly useful for processes like filament winding. google.comgoogleapis.com

The compound is a low-viscosity liquid, which is an advantage over many imidazole curatives that are solids, as it allows for easier mixing with the epoxy resin. google.com Curing can be effected using small amounts, typically between 1 to 5 parts by weight per 100 parts of epoxy resin. google.com While incomplete curing may occur under ambient conditions, heating to temperatures between 50°C and 200°C is necessary for the resin to fully cure. google.com Studies have shown that at 60°C, curing is more rapid with this compound compared to 1-methyl imidazole. google.com The curing mechanism for imidazoles is catalytic; the imidazole is regenerated during the curing process, allowing it to continue participating in the polymerization. researchgate.net This involves an initial reaction between the imidazole and an epoxy group to form an imidazolium adduct, which then catalyzes the polymerization of the epoxy resin. researchgate.net

Table 2: Curing Agent Characteristics

| Characteristic | Description |

| Physical Form | Low-viscosity liquid |

| Typical Loading | 1 to 5 parts per 100 parts by weight of epoxy resin |

| Reactivity Profile | Low at ambient temperature, increased at elevated temperatures |

| Curing Temperature | 50°C to 200°C for full cure |

| Key Properties Imparted | High heat and chemical resistance, extended pot life |

| Data sourced from patent information. google.com |

Impact on Thermomechanical Properties of Cured Epoxy Resins, including Heat and Chemical Resistance

Utilization as Structure-Directing Agents (SDAs) in Zeolite and Molecular Sieve Synthesis

Beyond polymer chemistry, this compound and its corresponding cation, 1-isopropyl-2-methylimidazolium, are significant in the synthesis of crystalline microporous materials like zeolites and aluminophosphate (AlPO) molecular sieves. In this context, they function as organic structure-directing agents (SDAs). An SDA is a molecule that acts as a template around which the inorganic framework of the molecular sieve self-assembles during crystallization. The size, shape, and charge distribution of the SDA molecule are critical factors that guide the formation of specific pore and channel structures within the final crystalline material.

Imidazolium-based cations, derived from imidazoles such as 1-isopropylimidazole, are particularly effective SDAs. caltech.edu Their structure can be systematically modified by changing the alkyl substituents on the imidazole ring, allowing for fine control over the templating effect. This tunability has led to the synthesis of a variety of zeolitic frameworks. caltech.edu For instance, research has utilized 1-isopropylimidazole as a starting material for creating more complex diquaternary imidazolium SDAs, which have shown effectiveness in directing the synthesis of one-dimensional zeolite structures like TON (Theta-One) and MTW (ZSM-12). caltech.eduresearchgate.net

The role of the SDA is not merely to act as a void-filler; it actively influences the nucleation and growth of the zeolite crystals, often leading to specific framework topologies that would not form in its absence. The interaction between the cationic SDA and the anionic inorganic precursor species in the synthesis gel is a key determinant of the final product's structure.

A significant application of imidazolium-based SDAs is in ionothermal synthesis, a method where an ionic liquid serves as both the solvent and the structure-directing agent. core.ac.uk This technique offers advantages over traditional hydrothermal synthesis, such as operating at lower pressures and enabling the formation of novel framework structures. Cations derived from substituted imidazoles, including those with isopropyl groups, are integral to this process for creating aluminophosphate (AlPO-n) materials. caltech.edu

Research has demonstrated that imidazolium bromide ionic liquids, such as 1-ethyl-3-methylimidazolium bromide and 1-butyl-3-methylimidazolium bromide, successfully produce various AlPO molecular sieves. core.ac.ukcaltech.edu In a notable example, the ionothermal synthesis using an imidazolium-based ionic liquid as both solvent and SDA led to the formation of SIZ-7, a novel cobalt aluminophosphate framework. nih.gov This highlights the dual role of the ionic liquid in providing the reaction medium and templating the crystalline structure.

In some cases, a co-templating approach is used. For instance, the new open-framework aluminophosphate JIS-1, which has a unique Al/P ratio of 6/7, was synthesized using 1-methylimidazole (MIA) as a co-template alongside the ionic liquid 1-methyl-3-ethylimidazolium bromide (EMIMBr). This demonstrates that even the base imidazole can play a crucial structure-directing role in concert with its ionic liquid derivative. The choice of imidazolium cation directly influences the resulting aluminophosphate framework, with different alkyl chain lengths and substitution patterns favoring the formation of specific structures, such as AEL (AlPO-11) or AFI (AlPO-5). researchgate.net

The specific structure of the imidazolium cation used as an SDA has a profound impact on the framework selectivity (the type of zeolite topology formed) and the product morphology (the shape and size of the crystals). researchgate.net The size and shape of the cation must be compatible with the void spaces of the forming crystal lattice. A slight change in the SDA can lead to a completely different framework type.

Studies have shown that a single, versatile SDA can produce multiple zeolite phases depending on other synthesis conditions like temperature, water concentration, and the presence of other elements. For example, 2-isopropyl-1,3-dimethylimidazolium has been shown to direct the synthesis of up to seven different zeolite phases, including MTW and STF topologies, by varying parameters such as the germanium content in the synthesis gel.

The presence of different functional groups on the imidazolium ring, such as the isopropyl and methyl groups in this compound, dictates the cation's size, shape, and rigidity. This, in turn, influences which crystalline structure is thermodynamically or kinetically favored. Research on various 1-alkyl-3-methyl imidazolium bromides in AlPO synthesis revealed that the alkyl chain length affects the final product. researchgate.net Furthermore, the morphology of the crystals can be altered; materials prepared via ionothermal synthesis often exhibit different crystal shapes, such as needles or rods, compared to the spherical aggregates typically formed in hydrothermal synthesis. researchgate.net

The table below summarizes the influence of different imidazolium-based SDAs and synthesis conditions on the resulting molecular sieve framework, illustrating the principle of framework selectivity.

| Structure-Directing Agent (SDA) / Ionic Liquid | Co-Template / Additive | Synthesis Method | Resulting Framework(s) | Reference(s) |

| Diquaternary Imidazolium (from 1-isopropylimidazole) | - | Hydrothermal | TON, MTW | caltech.edu |

| 1-ethyl-3-methylimidazolium bromide | Cobalt source | Ionothermal | AEI, SOD, SIZ-7 | nih.gov |

| 1-methyl-3-ethylimidazolium bromide (EMIMBr) | 1-methylimidazole (MIA) | Ionothermal | JIS-1 | |

| 1-butyl-3-methylimidazolium bromide | Various amines | Ionothermal | AFI, ATV | researchgate.net |

| 2-isopropyl-1,3-dimethylimidazolium | Germanium (Ge) | Hydrothermal | MTW, STF, CSV, -CLO |

This selective direction is a cornerstone of modern materials design, enabling the targeted synthesis of porous materials with specific properties for applications in catalysis, separation, and adsorption.

Catalytic Applications and Mechanistic Investigations

1-Isopropyl-2-methylimidazole and Derivatives in Catalytic Processes

The unique structural features of this compound, particularly the steric and electronic effects of the isopropyl and methyl groups, make it and its derivatives valuable components in various catalytic systems.

Catalytic Hydrogenation for Chemical Synthesis

While this compound is often synthesized via the dehydrogenation of its corresponding imidazoline, the reverse reaction, hydrogenation, is a cornerstone of chemical synthesis. The synthesis of this compound itself can be achieved through the dehydrogenation of 1-isopropyl-2-methylimidazoline over various metal catalysts. google.comgoogle.com Research has shown high yields and conversions using specific catalysts for this transformation. google.comgoogle.com For instance, a Raney Nickel-chromium catalyst can produce a 98% yield of this compound with over 99% conversion of the starting imidazoline. google.comgoogle.com In contrast, a cobalt hydrogenation catalyst resulted in a much lower yield of 14%. google.comgoogle.com

The efficiency of different catalysts in the synthesis of this compound from its imidazoline precursor is summarized below.

| Catalyst | Yield of this compound | Conversion of 1-Isopropyl-2-methylimidazoline |

| Raney Nickel-chromium | 98% | >99% |

| Raney Nickel | 84% | 98% |

| Cobalt hydrogenation catalyst | 14% | 19% |

| Nickel-copper-chromium | ~98% | 98.5% selectivity |

Conversely, related imidazole derivatives have been utilized in catalytic transfer hydrogenation processes. For example, 1-isopropylimidazole has been used as a ligand in ruthenium(II) complexes to facilitate the reduction of ketones to alcohols, highlighting its utility in transfer hydrogenation reactions.

Role as Ligands in Metal-Catalyzed Reactions

Imidazole derivatives are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with various transition metals that can catalyze a range of organic reactions. researchgate.net The N-substituted imidazoles, including this compound, are valuable due to their complexing properties.

Dicopper(II) complexes featuring dinucleating tetraimidazole ligands have been synthesized and studied for their catalytic activity. acs.org Specifically, a ligand incorporating 1-isopropyl-4-formylimidazole was used to create a dinuclear copper(II) complex, Cu₂(MeO)(pbipl)₂. This complex demonstrated the highest catalytic activity among those studied for the quantitative oxidation of 2,4-di-tert-butylphenol, which was attributed to the bulky N-isopropyl groups enhancing the reaction rate and catalyst durability. acs.org

The steric bulk of the isopropyl group in compounds like 1-isopropylimidazole affects the accessibility of the nitrogen lone pair, which in turn modulates the compound's coordination geometry and ability to participate in catalytic cycles. This property is crucial in designing catalysts with specific activities and selectivities, such as in palladium-catalyzed C-H fluorination where bidentate 2-(pyridine-2-yl)isopropylamine ligands are employed. beilstein-journals.org

Application in Multicomponent Organic Reactions (e.g., as part of ionic liquid nanocatalysts)

Multicomponent reactions (MCRs) are highly efficient chemical processes that combine three or more reactants in a single step to form a complex product, saving time, energy, and raw materials. nih.gov Ionic liquids (ILs), particularly those based on imidazolium cations, have emerged as effective solvents and catalysts for MCRs due to their unique properties like low vapor pressure, tunable polarity, and reusability. nih.gov

While direct examples of this compound in ionic liquid nanocatalysts for MCRs are specific, the broader class of imidazolium-based ionic liquids is extensively used. For instance, 1-methylimidazole is a precursor for ionic liquids used to stabilize silica-coated Fe₃O₄ magnetic nanoparticles. researchgate.netresearchgate.net These nanocatalysts have been successfully employed in the synthesis of pyrano[2,3-d]pyrimidines and N-sulfonylamidines through multicomponent reactions. researchgate.netresearchgate.net The catalytic efficiency is often enhanced by the synergistic effects of the ionic liquid's acidic or basic sites and the high surface area of the nanoparticle support. scielo.br The general mechanism often involves the ionic liquid activating a substrate, such as an aldehyde, which then participates in a cascade of reactions with other components to yield the final product. scielo.br

Mechanistic Studies of Imidazole-Mediated Catalysis

Understanding the mechanisms by which imidazoles facilitate catalytic reactions is crucial for optimizing existing processes and designing new catalysts.

Elucidation of Catalytic Pathways in Epoxy Curing Reactions

This compound is recognized as an effective curing agent for epoxy resins, providing materials with high heat and chemical resistance. google.com Its use allows for a low rate of reactivity at ambient temperatures and an increased rate at moderately elevated temperatures, offering a wider application window. google.com

The general mechanism of imidazole-catalyzed epoxy curing involves the nucleophilic attack of the imidazole's unsubstituted nitrogen on the epoxide ring, forming an imidazolium alkoxide intermediate. researchgate.net This adduct then initiates the anionic polymerization of the epoxy resin. researchgate.net Studies using various imidazoles have shown that the structure of the imidazole significantly influences the curing kinetics. researchgate.netkoreascience.kr For example, imidazoles with a substituent at the 2-position, like 2-methylimidazole, tend to react faster than those without. researchgate.netkoreascience.kr

The catalytic pathway involves several key steps:

Adduct Formation: The imidazole acts as a nucleophile, opening the epoxy ring to form a zwitterionic adduct.

Anionic Polymerization: The alkoxide anion of the adduct propagates the polymerization by attacking other epoxy groups.

Catalyst Regeneration: The imidazole can be regenerated during the process, confirming its role as a true catalyst. researchgate.net

Investigation of Catalyst Regeneration Mechanisms in Polymerization Systems

A key finding in the study of imidazole-catalyzed epoxy polymerization is that the imidazole is not permanently incorporated into the polymer but is regenerated, allowing it to participate in multiple catalytic cycles. researchgate.net Mechanistic investigations have revealed at least two pathways for catalyst regeneration during the curing process. researchgate.net

One pathway involves the N-dealkylation of the imidazolium intermediate via a substitution process. researchgate.net In this route, another nucleophile present in the system (such as an alkoxide) attacks the alkyl group on the nitrogen, cleaving the N-C bond and releasing the active imidazole catalyst. researchgate.net

A second regeneration route is through β-elimination , which leads to the formation of carbonyl compounds. researchgate.net This pathway accounts for the appearance of carbonyl absorption bands observed in the infrared spectra during the curing of epoxides with nitrogen-based compounds. researchgate.net These regeneration mechanisms demonstrate the true catalytic function of imidazoles in these polymerization systems, as they are not consumed as simple reactants. researchgate.net

Coordination Chemistry Studies

Ligand Properties of 1-Isopropyl-2-methylimidazole in Coordination Chemistry

This compound functions as a monodentate ligand, coordinating to metal ions primarily through the lone pair of electrons on its N3 nitrogen atom. The key properties of this ligand are dictated by the interplay of steric and electronic effects from its substituents.

Steric Hindrance: The presence of a bulky isopropyl group at the N1 position and a methyl group at the C2 position creates significant steric congestion around the coordinating N3 atom. This steric hindrance is more pronounced than in less substituted imidazoles like 1-methylimidazole or 2-methylimidazole. wikipedia.org This property is crucial as it influences the coordination number and geometry of the resulting metal complexes, often preventing the formation of highly coordinated species and favoring lower coordination numbers. The steric bulk can also lead to elongated metal-ligand bond distances compared to complexes with less hindered imidazole ligands. For instance, studies on related vanadyl-imidazole complexes have shown that the V–N bond distance is longer for ligands with an isopropyl group due to this steric hindrance.

Electronic Effects: The alkyl groups (isopropyl and methyl) are weak electron-donating groups. This inductive effect slightly increases the electron density on the imidazole ring and enhances the σ-donor capacity of the N3 nitrogen, making it a stronger Lewis base compared to unsubstituted imidazole. However, this electronic influence is generally considered secondary to the dominant steric effects in determining its coordination behavior.

The combination of these properties makes this compound a valuable tool for mimicking the sterically constrained environments of metal-binding sites in certain proteins. wikipedia.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in an appropriate solvent.

Transition metal complexes of cobalt, nickel, and zinc with substituted imidazole ligands are well-documented. The general synthetic route involves combining stoichiometric amounts of the imidazole derivative and a metal (II) salt, such as a chloride or nitrate, in a solvent like ethanol, methanol, or dichloromethane. nih.govresearchgate.net The resulting complexes can often be isolated as crystalline solids upon slow evaporation of the solvent or by the addition of a less polar co-solvent. nih.gov

For example, complexes of cobalt(II) chloride have been synthesized with the structurally related 1-propargyl-2-methylimidazole, forming tetrahedral complexes where the metal ion is coordinated to two chloride ions and two imidazole ligands. researchgate.net Similarly, studies on 2-methylimidazole have yielded a variety of complexes with Co(II), Ni(II), and Zn(II), demonstrating diverse structural motifs, including discrete mononuclear units and polymeric frameworks. researchgate.netrsc.org

Characterization of these complexes is performed using various analytical techniques:

Spectroscopy (FT-IR, UV-Vis): Infrared spectroscopy helps confirm the coordination of the imidazole ligand by observing shifts in the vibrational frequencies of the imidazole ring. Electronic (UV-Vis) spectroscopy provides information about the d-d transitions of the metal ion, which is indicative of the coordination environment (e.g., octahedral vs. tetrahedral). researchgate.netresearchgate.net

Magnetic Susceptibility: This technique is used to determine the magnetic moment of the complex, which reveals the spin state of the metal ion (e.g., high-spin Co(II) or Ni(II)). researchgate.netrsc.org

Below is a table summarizing typical coordination data for related imidazole complexes.

| Complex | Metal Ion | Coordination Geometry | M-N Bond Length (Å) | Reference |

| [CoCl₂(1-propargyl-2-methylimidazole)₂] | Co(II) | Tetrahedral | ~2.01-2.02 | researchgate.net |

| [Ni(orotate)(H₂O)₂(2-meim)₂] | Ni(II) | Octahedral | ~2.08-2.10 | researchgate.net |

| [Zn(orotate)(H₂O)₂(2-meim)] | Zn(II) | Octahedral | ~2.03 | researchgate.net |

| [Fe(imidazole)₆]²⁺ | Fe(II) | Octahedral | ~2.20 | acs.org |

Table populated with data from structurally related compounds.

The sterically hindered nature of this compound makes it an excellent mimic for the histidine residue in the active sites of many metalloproteins. wikipedia.orgresearchgate.net The imidazole side chain of histidine is a common ligand for transition metals in biological systems, and its coordination environment is often sterically constrained by the surrounding protein architecture.

A notable application is in the design of synthetic analogs for the metal-binding sites of proteins like calprotectin, a manganese-sequestering protein. nih.gov Researchers have synthesized hexadentate ligands incorporating N-isopropylimidazole groups to systematically study the effect of steric bulk on the selective binding of Mn²⁺ over Zn²⁺. nih.gov These model systems allow for a detailed investigation of how the steric constraints imposed by the ligand framework (mimicking the protein) influence metal ion affinity and selectivity.

Furthermore, sterically demanding imidazoles are used to model the heme environment in proteins like myoglobin and hemoglobin. wikipedia.orgillinois.edu By using bulky imidazole ligands, chemists can replicate the steric push that the protein backbone exerts on axial ligands, influencing their binding affinity and geometry.

Formation of Transition Metal Complexes (e.g., Cobalt, Nickel, Zinc) with Imidazole Ligands

Investigation of Metal-Ligand Interactions and Electronic Structures in Complexes

The interaction between the metal center and the this compound ligand, along with the resulting electronic structure of the complex, has been investigated through experimental and computational methods.

Metal-Ligand Bond Analysis: X-ray crystallography provides precise data on the metal-nitrogen bond lengths and angles. As noted, the steric bulk of the isopropyl and methyl groups can cause a lengthening of the M-N bond compared to less substituted imidazoles. For example, the Fe-N bond distance in the hexakis(imidazole)iron(II) complex is approximately 2.204 Å. acs.org Deviations from ideal geometries (e.g., distorted tetrahedral or octahedral) are also common and can be attributed to the steric demands of the ligand.

Electronic Structure and Spectroscopy: The electronic properties of these complexes are often probed using UV-Vis spectroscopy and magnetic measurements. For instance, the electronic spectra of Co(II) complexes can distinguish between tetrahedral (with characteristic absorptions in the visible region) and octahedral geometries. researchgate.net

Computational Studies: Density Functional Theory (DFT) is a powerful tool used to complement experimental data. DFT calculations can predict molecular geometries and provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These calculations help in understanding the nature of the metal-ligand bond, orbital contributions, and the relative stability of different coordination geometries. For related Co(II) and Ni(II) imidazole complexes, DFT has been used to assess stability and analyze the frontier molecular orbitals. researchgate.net

The table below provides an example of parameters derived from studies on related transition metal-imidazole systems.

| Complex System | Method | Finding | Reference |

| Co(II)/Ni(II) Imidazole Complexes | DFT Calculations | Calculation of HOMO/LUMO energies to assess complex stability. | researchgate.net |

| Fe(II) Imidazole Complex | Ligand Field Theory / EPR | Estimation of trigonal field splitting of the ⁵T₂g term (~485 cm⁻¹). | acs.org |

| Co(II) 1-propargyl-2-methylimidazole Complex | X-ray Diffraction / QTAIM | Analysis of coordination bonds and non-covalent interactions within the crystal. | researchgate.net |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of chemical compounds, including 1-isopropyl-2-methylimidazole and its derivatives. wordpress.comresearchgate.netacs.org DFT calculations allow for the prediction and analysis of various molecular characteristics, providing insights that complement experimental findings.

Prediction of Electronic Structure and Energetic Stability

DFT calculations are instrumental in determining the electronic structure and energetic stability of this compound. scientific.net These calculations can predict the distribution of electron density within the molecule, highlighting regions of high and low electron density, which are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, key indicators of chemical reactivity and electronic transitions, can be accurately computed. researchgate.netscientific.net

The stability of different conformations of the 1-isopropyl-2-methylimidazolium cation has been investigated using DFT. For instance, studies on the related 1-isopropyl-3-methylimidazolium cation revealed the existence of two stable rotational isomers: an asymmetric form (Asym) and a symmetric one (Sym). acs.org DFT calculations indicated that the asymmetric conformer is the most stable in the crystalline state, while both conformers coexist in the liquid state, with the asymmetric form being predominant. acs.org The energetic stability of ion pairs involving imidazolium cations and various anions has also been a subject of DFT studies. researchgate.net These calculations help in understanding the interactions that govern the properties of ionic liquids based on this cation.

Table 1: Predicted Relative Energies of 1-isopropyl-3-methylimidazolium Cation Conformers

| Conformer | State | Relative Energy (kJ/mol) | Population Ratio (Asym/Sym) in Liquid |

| Asymmetric (Asym) | Crystalline | Most Stable | ~7/3 |

| Symmetric (Sym) | Crystalline | Less Stable | ~7/3 |

This table is based on data for the closely related 1-isopropyl-3-methylimidazolium cation and illustrates the type of data obtainable through DFT for conformational analysis. acs.org

Simulation of Vibrational (IR, Raman) and NMR Spectra

DFT calculations are widely used to simulate the vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of molecules. ahievran.edu.tr These theoretical spectra serve as a valuable tool for the interpretation and assignment of experimental data. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific peaks in the experimental IR and Raman spectra to particular vibrational modes of the molecule. researchgate.netresearchgate.net

Analysis of Interionic Interactions and Hydrogen Bonding in Ionic Liquids

In the context of ionic liquids formed from the 1-isopropyl-2-methylimidazolium cation, DFT is crucial for analyzing the nature and strength of interionic interactions. researchgate.net The interactions between the cation and the anion, which are predominantly electrostatic but also involve dispersion forces and hydrogen bonding, dictate the physicochemical properties of the ionic liquid. frontiersin.orgnih.gov

DFT calculations, often combined with the Quantum Theory of Atoms in Molecules (AIM), can be used to analyze the electron density and identify non-covalent interactions. researchgate.net For imidazolium-based cations, a key interaction is the hydrogen bond between the acidic protons of the imidazolium ring and the anion. While the C2-H proton is a primary site for hydrogen bonding in many imidazolium systems, methylation at the C2 position, as in this compound, shifts the interaction to other sites, such as the C4-H and C5-H protons. researchgate.net The strength of these hydrogen bonds is influenced by the nature of the anion. researchgate.netnih.gov

Conformational Analysis of Imidazolium Cations

The conformational flexibility of the substituents on the imidazolium ring, particularly the isopropyl group in this compound, can be thoroughly investigated using DFT. acs.orgacs.org By mapping the potential energy surface as a function of dihedral angles, the most stable conformations and the energy barriers for rotation between them can be determined. acs.org

For the related 1-isopropyl-3-methylimidazolium cation, DFT calculations have identified two stable rotational isomers, an asymmetric and a symmetric form. acs.org The relative energies of these conformers and their populations in different phases (liquid vs. crystal) can be predicted. acs.org Such conformational analyses are vital as the shape and flexibility of the cation can significantly impact the packing and, consequently, the macroscopic properties of the resulting ionic liquids. acs.orgnih.gov

Table 2: Stable Conformers of Butyl-Substituted Imidazolium Cations from DFT Calculations

| Cation Type | Stable Conformations | Rotational Energy Barrier (kJ/mol) |

| Imidazolium | Multiple stable conformers identified | 10-40 |

| Pyrrolidinium | Rotation induces ring pseudorotation | <6 (ring) |

| Piperidinium | No induced ring pseudorotation | 40-50 (ring) |

This table provides a comparative overview of conformational behavior in different cyclic cations, highlighting the type of insights gained from DFT studies. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For systems involving this compound, MD simulations can elucidate its behavior in the liquid state and its interactions with solvents. mdpi.comnih.govnih.gov These simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of time-dependent properties. diva-portal.org

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

Computational chemistry offers powerful tools for modeling reaction mechanisms and exploring catalytic pathways involving this compound. tudelft.nlsmu.edu By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction energy profile can be constructed. smu.edu

For reactions where this compound or its derivatives act as catalysts, computational modeling can help to elucidate the catalytic cycle. researchgate.netresearchgate.net For example, in the context of imidazole-catalyzed reactions, it has been shown that imidazoles can be regenerated through various pathways. researchgate.net DFT calculations can be used to evaluate the feasibility of proposed mechanisms by determining the activation energies for each step. researchgate.net This approach can distinguish between different possible reaction pathways and identify the most favorable one. smu.eduresearchgate.net

In Silico Design and Screening of Novel Derivatives and Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds with desired functionalities. bohrium.com For imidazole-containing compounds, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are employed to design and screen novel derivatives for a wide range of applications, including medicinal chemistry and materials science. acs.orgd-nb.infonih.gov These computational approaches allow for the efficient evaluation of large libraries of virtual compounds, saving significant time and resources compared to traditional experimental synthesis and testing. nih.gov

While specific in silico studies dedicated exclusively to the design and screening of novel derivatives of This compound are not extensively documented in publicly available research, the principles of computational design are broadly applicable. The methodologies used for other imidazole derivatives provide a clear framework for how such studies on This compound would be conducted. These studies typically involve creating a virtual library of derivatives by modifying the core structure of This compound and then using computational models to predict their properties and potential activities.

For instance, in the field of drug discovery, researchers might design derivatives of This compound to target specific biological entities like enzymes or receptors. nih.govacs.org Molecular docking simulations would be used to predict how these new molecules bind to a protein's active site, with the goal of identifying potent and selective inhibitors or modulators. acs.orgacs.org Similarly, QSAR models can be developed to correlate the structural features of these derivatives with their biological activity, guiding the design of more effective compounds. d-nb.infonih.gov

In the context of materials science, computational screening could be used to identify derivatives of This compound with enhanced properties for applications such as corrosion inhibition. frontiersin.orgajchem-b.com Density Functional Theory (DFT) calculations and molecular dynamics simulations can predict the adsorption behavior and interaction energies of these derivatives on metal surfaces, helping to identify molecules that can form a stable protective layer. frontiersin.orgajchem-b.com

The following tables represent hypothetical data that would be generated from such in silico studies on novel derivatives of This compound , illustrating the type of information that would be sought in a real research scenario.

Table 1: Hypothetical In Silico Screening of this compound Derivatives for COX-2 Inhibition

This table illustrates the kind of data a computational screening for potential anti-inflammatory agents might produce. The derivatives are designed by adding different functional groups (R) to the imidazole ring of This compound . The docking score predicts the binding affinity to the target protein (COX-2), where a more negative score indicates a stronger predicted interaction. The Lipinski's Rule of Five is a set of criteria used to evaluate the drug-likeness of a compound.

| Derivative | R-Group Substitution | Predicted Docking Score (kcal/mol) | Lipinski's Rule of Five Violations | Predicted Application |

| IMD-001 | 4-phenyl | -8.5 | 0 | Anti-inflammatory |

| IMD-002 | 4-(4-fluorophenyl) | -9.1 | 0 | Anti-inflammatory |

| IMD-003 | 4-(4-chlorophenyl) | -9.3 | 0 | Anti-inflammatory |

| IMD-004 | 4-naphthyl | -10.2 | 1 | Anti-inflammatory |

| IMD-005 | 5-phenyl | -7.9 | 0 | Anti-inflammatory |

Table 2: Hypothetical In Silico Screening of this compound Derivatives for Corrosion Inhibition of Mild Steel

This table shows data from a hypothetical computational screening for corrosion inhibitors. Derivatives are designed and their interaction with a metal surface (Fe) is simulated. A higher adsorption energy indicates a stronger and more stable protective film on the metal surface. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gap (ΔE) is another important parameter, where a lower energy gap often correlates with higher inhibition efficiency.

| Derivative | R-Group Substitution | Predicted Adsorption Energy on Fe (110) surface (eV) | Predicted HOMO-LUMO Gap (ΔE in eV) | Predicted Application |

| IMC-001 | 4,5-dimethyl | -6.2 | 4.8 | Corrosion Inhibitor |

| IMC-002 | 4-phenyl | -7.1 | 4.5 | Corrosion Inhibitor |

| IMC-003 | 5-mercapto | -8.5 | 4.1 | Corrosion Inhibitor |

| IMC-004 | 4,5-diphenyl | -7.8 | 4.3 | Corrosion Inhibitor |

| IMC-005 | 4-(4-hydroxyphenyl) | -7.5 | 4.4 | Corrosion Inhibitor |

It is important to emphasize that the data presented in these tables are illustrative and not the result of actual experimental or computational studies on This compound . They serve to demonstrate the process and potential outcomes of in silico design and screening of novel derivatives. Future computational research focused specifically on This compound would be necessary to generate real data and validate these predictions.

Future Research Directions and Emerging Applications

Advancements in Energy Storage and Conversion Devices

The development of next-generation energy storage and conversion technologies hinges on the discovery of novel materials with enhanced performance, stability, and safety. Imidazole derivatives are increasingly being investigated for their roles in these systems, particularly as electrolyte additives and as building blocks for functional materials. google.comdokumen.pub

Research into imidazole-based curing agents for epoxy resins has shown that the chemical structure of the imidazole derivative significantly impacts the electrical properties of the final material, including breakdown strength and energy storage density. researchgate.net This suggests that 1-isopropyl-2-methylimidazole could be a valuable candidate for formulating dielectric materials for high-performance capacitors. Its specific structure may influence the cross-linking network of the polymer in a way that enhances energy storage capabilities. researchgate.net

Furthermore, imidazole derivatives like 2-methylimidazole are crucial components in the synthesis of metal-organic frameworks (MOFs), such as ZIF-8, which are recognized for their potential in batteries and supercapacitors. dokumen.pubdovepress.com The ordered, porous structures of MOFs are ideal for ion transport and storage. dokumen.pub Future research could explore the use of this compound as a novel organic linker for creating new MOFs. The steric bulk of the isopropyl group could be used to tune the pore size and electrochemical properties of the resulting framework, potentially leading to materials with tailored performance for lithium-ion batteries or other energy storage devices. google.comrsc.org The use of nitrogen-containing additives in electrolytes is a known strategy to improve the performance of energy storage devices. google.com

Table 1: Potential Roles of this compound in Energy Devices

| Application Area | Potential Role of this compound | Anticipated Benefit |

|---|---|---|

| High-Energy Capacitors | Curing agent for epoxy-based dielectric materials. | Enhanced breakdown strength and energy density. researchgate.net |

| Lithium-Ion Batteries | Electrolyte additive. | Improved stability and performance. google.com |

| Supercapacitors / Batteries | Organic linker for novel Metal-Organic Frameworks (MOFs). | Tunable porosity and electrochemical properties for ion storage and transport. dokumen.pub |

Interfaces with Biomimetic Chemistry and Advanced Materials Design

Biomimetic chemistry seeks to create synthetic systems that mimic the function and efficiency of biological molecules and processes. The imidazole ring is a key functional group in many biological systems, most notably as the side chain of the amino acid histidine, which is often found in the active sites of enzymes. This has inspired the use of synthetic imidazole-containing molecules in creating enzyme mimics and other advanced materials. researchgate.netacs.org

The compound 2-methylimidazole is a key building block for Zeolitic Imidazolate Framework-8 (ZIF-8), a metal-organic framework that has been used in biomimetic applications such as creating platforms for cell culture and designing nanoparticles for drug delivery. dovepress.commdpi.com Research has also demonstrated that MOFs built with imidazole linkers can mimic the activity of natural enzymes, such as superoxide dismutase. acs.org This opens a promising avenue for this compound as a ligand in the design of new "nanozymes." By coordinating with metal ions, it could form the active site of a novel catalyst, where the isopropyl and methyl groups could help create a specific microenvironment that enhances catalytic activity and selectivity, similar to how amino acid residues function in natural enzymes. mdpi.com

The development of advanced materials with precisely controlled structures is another area of opportunity. For instance, the synthesis of Janus nanoparticles, which have two distinct faces with different properties, has been achieved using ZIF-8. mdpi.com The unique structure of this compound could be exploited to direct the self-assembly of such complex nanostructures, leading to new materials for applications in catalysis and targeted delivery systems.

Integration into Smart Materials and Responsive Systems

Smart materials, or responsive systems, are materials that change their properties in response to external stimuli such as temperature, light, or pH. researchgate.net The incorporation of specific molecular triggers into polymers and other materials is key to creating these functionalities. Imidazole derivatives are being explored in this context, particularly within ionic liquids and polymer networks. acs.org

The isopropyl group is a well-known feature in thermo-responsive polymers, most notably poly(N-isopropylacrylamide) (PNIPAM), which undergoes a phase transition in water at a specific temperature. mdpi.com This suggests that incorporating this compound into a polymer backbone or as a pendant group could impart temperature-responsive behavior. Furthermore, when used as a curing agent for epoxy resins, this compound has been found to exhibit different rates of reactivity at different temperatures, a characteristic that could be exploited in temperature-sensitive systems or for controlled, staged curing processes. google.com

Light-responsive materials are another rapidly developing field. researchgate.net Research has shown that imidazole-based ionic liquids can be made light-sensitive by incorporating photochromic moieties like azobenzene. acs.org Similarly, MOFs like ZIF-8 (made from 2-methylimidazole) can be used to encapsulate photosensitive molecules to create light-responsive nanochannels. frontiersin.org Future work could focus on synthesizing derivatives of this compound that contain photo-switchable groups, or using the compound to build frameworks that host light-sensitive guests. Such systems could find applications in optical switching, controlled release, and energy conversion. frontiersin.org

Table 2: Stimuli-Responsive Potential of this compound

| Stimulus | Potential Mechanism | Emerging Application |

|---|---|---|

| Temperature | Incorporation of the isopropyl group into polymer chains, similar to PNIPAM. mdpi.com | Thermo-responsive hydrogels, sensors, controlled delivery systems. |

| Temperature | Variable reactivity as an epoxy curative at different temperatures. google.com | Smart adhesives, staged material curing. |

| Light | Integration into photochromic ionic liquids or as a host for photosensitive molecules in MOFs. acs.orgfrontiersin.org | Optical data storage, light-controlled catalysis, remote-controlled release systems. |

Sustainability Considerations in the Synthesis and Application of this compound

The principles of green chemistry are increasingly guiding the development of new chemical processes and products, emphasizing reduced environmental impact and enhanced efficiency. unibo.it The synthesis and application of this compound can be evaluated and improved through this lens.

Current synthesis methods for this compound often involve the catalytic dehydrogenation of its corresponding imidazoline precursor over metal catalysts like nickel-copper-chromium or Raney nickel at elevated temperatures (e.g., 200°C). google.com While effective, future research could focus on developing greener synthesis routes. This might include exploring catalysts based on more earth-abundant and less toxic metals, lowering reaction temperatures and pressures, or developing processes that utilize bio-based starting materials. Improving process efficiency, for instance by using one-pot reactions that avoid the isolation of intermediates, represents a step toward more sustainable manufacturing. google.com

In terms of applications, imidazoles are widely used as intermediates for ionic liquids, which are often touted as "green" solvents due to their low volatility. made-in-china.comresearchgate.net this compound could serve as a precursor for a new class of ionic liquids with specific properties imparted by its unique substitution pattern. Furthermore, there is a growing trend toward using sustainable, bio-based resins as an alternative to petrochemical-based polymers. Related compounds, such as 2-ethyl-4-methylimidazole, have been successfully used as accelerators in curing systems for eco-friendly, bio-based epoxy resins. researchgate.net This highlights a significant opportunity for this compound to be used as a curing agent or accelerator in the formulation of next-generation sustainable materials, contributing to a circular economy. A critical aspect of this research will be to conduct thorough life cycle and toxicological assessments to ensure that the resulting materials and processes are truly environmentally benign. nih.gov

Q & A

Basic Questions

Q. What are the key physicochemical properties of 1-Isopropyl-2-methylimidazole relevant to experimental handling?

- Answer: The compound (CAS 84606-45-1) has a molecular formula of C₇H₁₂N₂, molecular weight of 124.18 g/mol, predicted density of 0.96±0.1 g/cm³, and a boiling point of 80°C at 1.2 Torr. Its pKa is approximately 7.90±0.41, indicating moderate basicity under physiological conditions. Storage at 2–8°C is recommended to prevent degradation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Answer:

- PPE: Wear chemical-resistant gloves (tested per EN 374), eye/face protection, and lab coats. Use respiratory protection if ventilation is inadequate .

- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse cautiously with water for ≥15 minutes and seek medical attention .

- Storage: Use airtight containers to avoid contamination and degradation. Keep away from drains or water sources .

Q. What are the primary synthetic routes for this compound?

- Answer: A common method involves alkylation of 1-methylimidazole with an isopropyl halide (e.g., isopropyl bromide) under basic conditions (e.g., K₂CO₃ or NaH). Solvents like acetonitrile or DMF are used at 60–80°C for 12–24 hours. Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.

- Analytical Validation: Use NMR (¹H/¹³C) and LC-MS to confirm structure and purity. For example, ¹H NMR should show characteristic imidazole proton signals at δ 6.8–7.2 ppm and isopropyl methyl groups at δ 1.2–1.4 ppm .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Answer: Discrepancies in antimicrobial or anticancer data may arise from variations in:

- Assay Conditions: Differences in bacterial strains, culture media, or incubation times.

- Structural Analogues: Subtle modifications (e.g., substituents on the imidazole ring) alter bioactivity.

- Methodology: Perform dose-response studies (e.g., MIC assays) and validate findings using orthogonal assays (e.g., time-kill curves). Cross-reference results with structurally similar compounds in PubChem or ChEMBL .

Q. What methodological approaches are recommended for evaluating the pharmacokinetic properties of this compound?

- Answer:

- Solubility & Lipophilicity: Measure logP via shake-flask or HPLC methods. Adjust functional groups (e.g., hydroxyl or amine) to enhance water solubility.

- Metabolic Stability: Use liver microsome assays to assess CYP450-mediated degradation.

- Computational Modeling: Apply QSAR or molecular docking to predict interactions with biological targets (e.g., cytochrome P450 enzymes) .

Q. How can structural modifications enhance the stability of this compound under physiological conditions?

- Answer:

- Steric Shielding: Introduce bulky substituents (e.g., tert-butyl groups) to protect the imidazole ring from enzymatic degradation.

- Pro-drug Strategies: Modify the isopropyl group to a hydrolyzable ester, improving bioavailability.

- pH-Sensitive Derivatives: Incorporate groups that stabilize the compound in acidic environments (e.g., gastric fluid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.